molecular formula C20H16O6 B1208213 Elliptone CAS No. 478-10-4

Elliptone

Cat. No. B1208213
CAS RN: 478-10-4
M. Wt: 352.3 g/mol
InChI Key: KPSZGBRARBOMHQ-MSOLQXFVSA-N
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Description

Elliptone is a chemical compound with the molecular formula C20H16O6 . It has a molecular weight of 352.34 . It is found in derris resins of low rotenone content .


Synthesis Analysis

Elliptone has been synthesized from rotenone via a dihydroxylation-oxidative cleavage, chemoselective Baeyer−Villiger oxidation, and acid-catalyzed elimination sequence . The synthesis of 12aβ-hydroxyelliptone from elliptone was achieved via a diastereoselective chromium-mediated Étard-like hydroxylation .


Molecular Structure Analysis

The molecular structure of Elliptone can be analyzed using tools like MolView and electron diffractometer for 3D ED/MicroED .


Chemical Reactions Analysis

The chemical reactions involving Elliptone can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates formed chemically in solution .


Physical And Chemical Properties Analysis

Elliptone’s physical and chemical properties can be analyzed using various techniques. These include measuring physical properties such as mass, color, and volume , and thermal analysis .

Scientific Research Applications

Ellipsometry in Biomaterial Research

Ellipsometry is a surface-sensitive optical method used in various aspects of protein adsorption, mainly at reflecting metal and ceramic surfaces. It can determine real-time adsorption kinetics of proteins without labeling, detect protein adsorption using antibodies, and study protein conformation changes, early events in blood clotting, and complement activation. Ellipsometry's advantages include no requirement for reactant labeling and cost-effectiveness. It is increasingly used in biomaterial research, reflecting on its technical achievements like the wettability gradient method and the use of silicon as an experimental surface (Elwing, 1998).

Spectroscopic Ellipsometry for Optical Characterization

Spectroscopic ellipsometry, including Mueller ellipsometry, is essential for characterizing anisotropic and depolarizing samples in research and real-life activities. It offers comprehensive insights into the physical properties of samples through modeling analysis and is used to characterize isotropic bulk and layered materials. This method provides a valuable tool for various applications, from integrated circuits and fiber optics to biotechnology and pharmaceuticals, highlighting its versatility and precision in measurement (García-Caurel et al., 2012).

Vapor Sensitivity of Porous Silicon Layers

Ellipsometry has been effectively used to study the optical changes in thin porous silicon layers exposed to various vapors. This research demonstrates the potential of thin porous silicon layers as optical sensor materials for gas sensing purposes, showcasing the technique's sensitivity and applicability in detecting even low concentrations of substances like acetone (Zangooie et al., 1997).

Ellipsometry in Electrochemistry

Ellipsometry, measuring changes in light polarization, has been used to study a wide range of electrochemical systems, including thin films on metals formed by passivation, adsorption of ionic and molecular species, electrodeposition, and conducting polymers. Its application in electrochemistry demonstrates its effectiveness in providing detailed information on material properties in phase boundary regions (Paik, 1993).

Ellipsometry in Microelectronic Technology

In microelectronic technology, ellipsometry is primarily used for analyzing semiconducting substrates and layers and their modifications during technological processes. The technique's precision in characterizing these materials, including its use in spectroscopic methods, highlights its critical role in advancing microelectronic technology (Riedling, 1988).

properties

IUPAC Name

(1S,13S)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-22-15-7-12-14(8-16(15)23-2)25-9-17-18(12)19(21)11-3-4-13-10(5-6-24-13)20(11)26-17/h3-8,17-18H,9H2,1-2H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSZGBRARBOMHQ-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4C=CO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)OC4=C(C3=O)C=CC5=C4C=CO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197279
Record name Elliptone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elliptone

CAS RN

478-10-4
Record name Elliptone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elliptone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELLIPTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20WIT13R59
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
402
Citations
SH Harper - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… dl-elliptone. Z-Elliptone is therefore the optically active precursor of Buckley's substance. … Acetylation of I-elliptone in boiling acetic anhydride gives an inactive monoacetate, identical …
Number of citations: 25 pubs.rsc.org
DA Russell, WJS Fong, DG Twigg… - Journal of natural …, 2017 - ACS Publications
Operationally simple, stereocontrolled semisyntheses of the anticancer rotenoids elliptone and 12aβ-hydroxyelliptone, isolated from Derris elliptica and Derris trifoliata, respectively, are …
Number of citations: 7 pubs.acs.org
H Fukami, G Sakata, M Nakajima - Agricultural and Biological …, 1965 - jstage.jst.go.jp
Total Synthesis of (±)-Elliptone … Total Synthesis of (±)-Elliptone …
Number of citations: 15 www.jstage.jst.go.jp
Z Xinnian, Z Shanxue, F Jianfeng… - Kun Chong xue bao …, 2002 - europepmc.org
… Both elliptone and roteone displayed remarkable antifeedant activity. Elliptone, and to a lesser … , it is possible that the higher toxicity of elliptone in leaf-disc immersion trials reflects its …
Number of citations: 5 europepmc.org
SH Harper - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… 1099) the isolation of I-elliptone from Derris elliptica root was described, and from a study of … elliptone. To elucidate the nature of rings D and E the action of alcoholic alkali on I-elliptone …
Number of citations: 3 pubs.rsc.org
SH Harper - Journal of the Chemical Society (Resumed), 1942 - pubs.rsc.org
Oxidation of elliptone with nitrous acid has given elliptonone, a diketone, whose structure has been established by a partial synthesis from elliptol, the phenol obtained in the zinc-alkali …
Number of citations: 2 pubs.rsc.org
JT Martin - Annals of Applied Biology, 1942 - Wiley Online Library
… that elliptone (or as they term it ‘demde’) has a toxicity to caterpillars comparable with that of rotenone. Harper (19396) has established the structure of elliptone, … The toxicity of I-elliptone …
Number of citations: 52 onlinelibrary.wiley.com
EP Lichtenstein, KR Shulz - Journal of Agricultural and Food …, 1965 - ACS Publications
The application of pesticides directly to soil and the contamination of soils through “fallout” after crop treat-ments cause concern over the potential accumulation of toxic residues in soils. …
Number of citations: 128 pubs.acs.org
NE Delfel - Journal of Agricultural and Food Chemistry, 1966 - ACS Publications
… silica gel G chromatograms: On silica gel G, rotenone, elliptone, and sumatrol give colors … The colors originally produced with rotenone, elliptone, and sumatrol disappear when the plate …
Number of citations: 18 pubs.acs.org
PB Anzeveno - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
… Synthesis of elliptone from rotenone - Anzeveno - 1979 - Journal of Heterocyclic Chemistry - Wiley Online Library …
Number of citations: 11 onlinelibrary.wiley.com

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